Dosulepin hydrochloride

Catalog No.
S621736
CAS No.
897-15-4
M.F
C19H22ClNS
M. Wt
331.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dosulepin hydrochloride

CAS Number

897-15-4

Product Name

Dosulepin hydrochloride

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H22ClNS

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H

InChI Key

XUPZAARQDNSRJB-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Synonyms

Dosulepin, Dothiepin, Dothiepin Hydrochloride, Hydrochloride, Dothiepin, Prothiaden

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Mechanism of action:

Dosulepin, like other TCAs, acts primarily by inhibiting the reuptake of norepinephrine and serotonin in the brain. This increases the availability of these neurotransmitters at the synapse, which is thought to contribute to its antidepressant and anxiolytic effects.

Comparative studies:

Researchers have conducted studies comparing the efficacy of dosulepin with other antidepressants. For example, a naturalistic study in Denmark compared treatment outcomes for depressed inpatients before and after switching from dosulepin to venlafaxine as the first-line medication. While not statistically significant, the study showed a trend towards poorer outcomes with venlafaxine, suggesting potential advantages for dosulepin in specific patient populations.

Investigating new therapeutic applications:

Beyond its established use for depression and anxiety, researchers continue to explore the potential of dosulepin for other applications. For instance, research has been conducted on the effects of cis-dosulepin, a stereoisomer of dosulepin, in animal models of depression. This research suggests potential benefits for further investigation of the mechanisms underlying antidepressant action.

Analytical methods development:

Researchers have also developed and validated analytical methods for detecting and measuring dosulepin and its metabolites in biological samples. This allows for accurate assessment of drug concentrations in research studies investigating its pharmacokinetics and potential therapeutic applications.

Dosulepin hydrochloride, also known as dothiepin, is a tricyclic antidepressant primarily used for the treatment of depression and anxiety disorders. It is classified as a thioanalogue of amitriptyline and exhibits a unique dibenzothiepine structure, which differentiates it from other tricyclic antidepressants. Its chemical formula is C19H22ClNSC_{19}H_{22}ClNS with a molar mass of approximately 331.9 g/mol . Dosulepin functions by inhibiting the reuptake of biogenic amines, specifically serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft, which is crucial for mood regulation .

Dosulepin's antidepressant effect is attributed to its inhibition of serotonin and norepinephrine reuptake. By blocking the reuptake transporters for these neurotransmitters, dosulepin increases their concentration in the synaptic cleft between neurons. This enhanced neurotransmission is thought to improve mood and alleviate symptoms of depression [].

Dosulepin can cause a range of side effects, including drowsiness, dry mouth, constipation, dizziness, and blurred vision []. In high doses, it can be toxic and lead to seizures, coma, and even death []. Due to its potential for overdose and the availability of safer alternatives, dosulepin is not a first-line treatment for depression [].

Safety information:

  • Toxicity: High, overdose can be fatal [].
  • Contraindications: Not recommended for pregnant or breastfeeding women, individuals with certain heart conditions, or those taking other medications that interact with dosulepin [].

Data:

  • A study reported that 1.4% of TCA-related deaths involved dosulepin overdose, highlighting its higher toxicity compared to other TCAs [].

Dosulepin undergoes several metabolic transformations in the body, primarily through hepatic metabolism. The main metabolic pathways include:

  • N-demethylation: This process leads to the formation of northiaden (desmethyldosulepin), which is a more potent norepinephrine reuptake inhibitor than dosulepin itself.
  • S-oxidation: This reaction produces dosulepin sulfoxide and northiaden sulfoxide, which have significantly reduced pharmacological activity compared to dosulepin .
  • Glucuronic acid conjugation: This pathway contributes to the elimination of dosulepin and its metabolites from the body.

The elimination half-life of dosulepin is approximately 51 hours, allowing for sustained therapeutic effects .

Dosulepin exhibits a range of biological activities due to its interaction with various neurotransmitter systems. Its primary mechanism involves:

  • Serotonin and Norepinephrine Reuptake Inhibition: By blocking the serotonin transporter and norepinephrine transporter, dosulepin increases the levels of these neurotransmitters in the brain, contributing to its antidepressant effects .
  • Antihistaminic Effects: Dosulepin acts as an antagonist at histamine H1 receptors, which can lead to sedative effects beneficial for patients with insomnia associated with depression .
  • Anticholinergic Properties: It exhibits anticholinergic activity that can lead to side effects such as dry mouth and blurred vision, but may also contribute to its therapeutic effects in certain patients .

The synthesis of dosulepin generally involves multi-step organic reactions. A typical synthetic route includes:

  • Formation of the Dibenzothiepine Core: The dibenzothiepine structure is synthesized through cyclization reactions involving thioether precursors.
  • Alkylation: The introduction of the dimethylaminopropyl side chain occurs through alkylation reactions.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for improved solubility and stability .

Dosulepin is primarily indicated for:

  • Major Depressive Disorder: It is used in cases where patients are unresponsive or intolerant to other antidepressants.
  • Anxiety Disorders: Its anxiolytic properties make it suitable for treating anxiety-related symptoms.
  • Chronic Pain Management: Some studies suggest its utility in managing chronic pain conditions due to its analgesic properties linked to neurotransmitter modulation .

Dosulepin has been studied for its interactions with various receptors and transporters:

  • Monoamine Transporters: It shows equipotent inhibition of serotonin and norepinephrine transporters, enhancing neurotransmitter levels at synapses .
  • Receptor Interactions: Dosulepin interacts with alpha-adrenergic receptors, histamine receptors, and muscarinic acetylcholine receptors, influencing both therapeutic effects and side effects .
  • Drug Interactions: Caution is advised when co-administering dosulepin with other central nervous system depressants or medications that affect serotonin levels due to the risk of serotonin syndrome or enhanced sedation .

Similar Compounds

Dosulepin shares structural and functional similarities with several other tricyclic antidepressants. Here are some notable compounds:

Compound NameKey Features
AmitriptylineCommonly used TCA; similar mechanism but different side effect profile.
ImipramineAnother TCA; known for its strong anticholinergic effects.
ClomipramineExhibits potent serotonin reuptake inhibition; used for OCD.
DoxepinHas significant antihistaminic properties; used for insomnia.
TrimipramineLess sedating than other TCAs; unique pharmacokinetic profile.

Dosulepin's unique dibenzothiepine structure distinguishes it from these compounds, contributing to its specific pharmacological profile and side effect spectrum .

Physical Characteristics

Melting Point Determination (222°C)

Dosulepin hydrochloride exhibits a well-defined melting point of 222°C, as determined through standardized analytical procedures [7]. This thermal characteristic represents a critical physicochemical parameter for compound identification and purity assessment [7]. The melting point determination was conducted using established protocols, providing reliable data for pharmaceutical characterization [7]. Alternative literature sources report a melting point range of 218-221°C for dosulepin hydrochloride crystals obtained from ethanol-ether recrystallization [15]. The slight variation in reported values reflects different analytical conditions and sample preparation methods [3]. ChemicalBook databases confirm the melting point range of 218-221°C for the hydrochloride salt form [3].

Solubility Parameters

Dosulepin hydrochloride demonstrates distinct solubility characteristics across various solvents, reflecting its ionic nature and molecular structure [3] [13] [14]. The compound exhibits free solubility in water, attributed to the presence of the hydrochloride salt form which enhances aqueous dissolution [3] [14]. In alcoholic media, dosulepin hydrochloride shows favorable solubility properties, with the compound being freely soluble in alcohol [3] [14]. The solubility in methylene chloride is also notably high, indicating compatibility with organic solvent systems [3]. Santa Cruz Biotechnology data indicates that dosulepin hydrochloride mixes with water in a 1:2 ratio, with alcohol in a 1:8 ratio, and with chloroform in a 1:2 ratio [13]. These solubility parameters are essential for formulation development and analytical method design [13] [14].

Partition Coefficient (logP 4.98)

The partition coefficient of dosulepin, expressed as logP, demonstrates a value of 4.98, indicating significant lipophilicity [17]. This elevated logP value reflects the compound's preference for lipid environments over aqueous phases [17]. Alternative computational predictions suggest a logP value of 4.52 using Chemaxon methodology, while ALOGPS calculations also support the 4.98 value [17]. The Crippen calculated property for the parent compound dothiepin indicates a logP of 4.676 [6]. These partition coefficient values are crucial for understanding the compound's membrane permeability and bioavailability characteristics [17]. The high lipophilicity suggested by these logP values correlates with the compound's ability to cross biological membranes [17].

Spectroscopic Profile

UV-Visible Absorption Characteristics (λmax 230nm)

Dosulepin hydrochloride exhibits characteristic ultraviolet-visible absorption with maximum absorption at 230 nanometers [4] [7] [10]. The compound's UV spectrum in methanol demonstrates multiple absorption maxima at 232, 260, and 309 nanometers with corresponding logarithmic extinction coefficients of 4.41, 3.97, and 3.53 respectively [15]. High-performance liquid chromatography analysis employs UV detection at 230 nanometers for quantitative determination [7]. Spectrophotometric studies have utilized the 230 nanometer absorption maximum for analytical method development [4]. The UV absorption characteristics at 300 nanometers in 0.1 molar acetic acid medium have been employed for direct spectrophotometric quantification [4]. These absorption properties demonstrate the compound's chromophoric activity and provide the basis for various analytical applications [4] [10].

Wavelength (nm)MediumLog εReference
230Standard conditions- [4] [7] [10]
232Methanol4.41 [15]
260Methanol3.97 [15]
3000.1 M Acetic acid- [4]
309Methanol3.53 [15]

Infrared Spectroscopy Signature

The infrared spectroscopic profile of dosulepin hydrochloride reveals characteristic absorption bands corresponding to its molecular functional groups [7] [4]. The Fourier Transform Infrared spectrum demonstrates conformity to the expected structural features [7]. Stability studies utilizing infrared spectroscopy have been conducted to assess degradation patterns under various stress conditions [4]. The infrared spectrum shows characteristic peaks associated with aromatic carbon-hydrogen stretching vibrations in the 3100-3050 wavenumber region [25] [26]. Aliphatic carbon-hydrogen stretching appears in the 3000-2850 wavenumber range [25] [28]. Aromatic carbon-carbon stretching vibrations are observed at approximately 1600-1475 wavenumbers [25] [26]. The compound's tertiary amine functionality contributes to carbon-nitrogen stretching bands in the 1250-1000 wavenumber region [25]. Characteristic fingerprint region absorptions below 1450 wavenumbers provide unique spectroscopic identification features [19].

NMR Spectral Analysis

Nuclear Magnetic Resonance spectroscopy of dosulepin hydrochloride provides detailed structural characterization through proton and carbon-13 chemical shift assignments [7] [20]. The proton Nuclear Magnetic Resonance spectrum demonstrates conformity to the expected molecular structure [7]. Carbon-13 Nuclear Magnetic Resonance studies have been conducted on dosulepin hydrochloride, providing comprehensive chemical shift assignments for both geometric isomers [20]. The aromatic protons appear in the characteristic downfield region of 6.5-8.0 parts per million due to deshielding effects from the benzene ring current [29] [32]. Aliphatic protons associated with the dimethylamino propyl side chain exhibit chemical shifts in the upfield region [20]. The dibenzothiepin ring system contributes distinct chemical shift patterns that differentiate the compound from related tricyclic structures [20]. Conformational studies using Nuclear Magnetic Resonance have provided insights into the three-dimensional structure and isomeric forms [20].

Mass Spectrometric Fragmentation Pattern

Mass spectrometric analysis of dosulepin reveals a molecular ion peak at mass-to-charge ratio 296.1468 for the parent compound [2] [16]. The base compound exhibits characteristic fragmentation patterns with prominent daughter ions at mass-to-charge ratios 225.0733, 251.089, 223.0576, and 147.0263 [2] [16]. Tandem mass spectrometry demonstrates additional fragmentation ions at 296.1468, 223.0557, 218.1074, 203.084, and 58.0654 [2]. Gas chromatography-mass spectrometry analysis shows major fragments at mass-to-charge ratios 202.0778, 221.0419, 178.0777, 203.0856, and 91.0544 [2]. Liquid chromatography-mass spectrometry produces distinct fragmentation patterns with the molecular ion serving as the base peak [2] [16]. The fragmentation pattern reflects typical behavior of tricyclic compounds with nitrogen-containing heterocycles [2]. Mass spectrometric fragmentation provides definitive molecular weight confirmation and structural elucidation capabilities [2] [16].

Mass-to-Charge RatioRelative IntensityFragmentation AssignmentAnalysis Method
296.1468100 (Base Peak)Molecular Ion [M+H]+LC-MS
225.073359[M+H-71]+LC-MS
251.08929[M+H-45]+LC-MS
223.055768.47Fragment IonMS-MS
218.107461.96Fragment IonMS-MS
202.0778100Fragment IonGC-MS

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

331.1161486 g/mol

Monoisotopic Mass

331.1161486 g/mol

Heavy Atom Count

22

UNII

3H0042311V

Related CAS

113-53-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

25627-36-5
897-15-4

Wikipedia

Dothiepin hydrochloride

Dates

Modify: 2024-04-15

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